5-(Benzyloxy)-2,4-dichlorobenzaldehyde
Description
5-(Benzyloxy)-2,4-dichlorobenzaldehyde is a substituted benzaldehyde derivative with a benzyloxy group (-OBn) at the 5-position and chlorine atoms at the 2- and 4-positions of the aromatic ring. This compound is structurally characterized by its electron-withdrawing chloro substituents and the benzyloxy group, which may enhance solubility in organic solvents or act as a protective group in synthetic pathways.
Properties
Molecular Formula |
C14H10Cl2O2 |
|---|---|
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2,4-dichloro-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-7-13(16)14(6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
VRINHKVDMHIERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods: On an industrial scale, the production of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 2,4-Dichloro-5-(phenylmethoxy)benzoic acid.
Reduction: 2,4-Dichloro-5-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-(phenylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(phenylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-N-[(E)-2,4-dichlorobenzylidene]aniline
- Structure : Derived from 2,4-dichlorobenzaldehyde (without the 5-benzyloxy group), this Schiff base forms via condensation with aniline.
- Key Differences :
- Applications : Primarily used in synthesizing metal complexes (e.g., Cu, Zn) for catalytic or antimicrobial studies.
5-Benzyl-2-bromo-4-methoxybenzaldehyde
- Structure : Features a bromine atom at position 2, a methoxy group (-OCH₃) at position 4, and a benzyloxy group at position 5.
- Key Differences :
- Applications: Potential intermediate in drug synthesis (e.g., brominated aromatics in kinase inhibitors).
N-(2,4-Dichlorobenzylidene)-N′-phenylhydrazine
- Structure : A hydrazone derivative of 2,4-dichlorobenzaldehyde.
- Key Differences :
- Applications : Used in studying supramolecular structures or as ligands in coordination polymers.
Physicochemical and Functional Comparison
The table below synthesizes inferred data for 5-(Benzyloxy)-2,4-dichlorobenzaldehyde and analogs based on structural trends:
Key Observations:
- Electronic Effects : Chlorine atoms in this compound enhance electrophilicity at the aldehyde group, favoring nucleophilic additions (e.g., Grignard reactions).
- Steric Influence: The benzyloxy group may hinder reactions at the 5-position but improve solubility in non-polar solvents.
- Thermal Stability : Compared to brominated analogs (e.g., 5-Benzyl-2-bromo-4-methoxybenzaldehyde), chloro derivatives generally exhibit higher thermal stability due to stronger C-Cl bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
